molecular formula C16H17NO4S B2710210 (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide CAS No. 180524-35-0

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

Cat. No. B2710210
CAS RN: 180524-35-0
M. Wt: 319.38
InChI Key: CYEHRSHBEIDVII-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide, also known as DMPES, is a sulfonamide derivative of the phenyl ethylene group that has been studied for its potential uses in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Potential

A study on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide highlighted the production of compounds through reactions involving 4-chlorobenzenesulfonyl chloride and different dimethyl substituted phenyl amine. These compounds were evaluated for their biological potential, including antimicrobial activity and enzyme inhibition, showing moderate to good activities against Gram-negative & Gram-positive bacteria, lipoxygenase, and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Photoluminescent Properties

Another study explored the synthesis and electronic spectroscopy of polymers with photoluminescent properties, indicating the potential application of similar compounds in material science for their unique optical behaviors. This research focused on the interactions between chromophores in solid-state leading to significant shifts in fluorescence emission, demonstrating the utility of such compounds in developing new materials with desired photophysical properties (César A. Sierra & P. M. Lahti, 2004).

Anticancer Activity

A significant application area for (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide analogues is in the development of anticancer agents. Research on novel (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These compounds disrupted microtubule formation, inhibited purified tubulin polymerization, and showed potential as oral bioavailable microtubule-targeted anticancer agents (M. Reddy et al., 2013).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

Compounds incorporating the (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide structure have been designed to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I and II. These properties are crucial for the development of therapeutic agents against diseases where enzyme inhibition is beneficial (C. Yamali et al., 2020).

HIF-1 Pathway Inhibition for Cancer Therapy

Investigations into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have shown their potential as HIF-1 pathway inhibitors. These inhibitors can antagonize tumor growth, offering a pathway for developing new cancer therapeutics (J. Mun et al., 2012).

properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHRSHBEIDVII-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

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